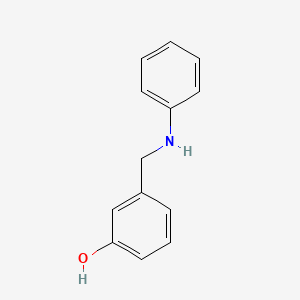

3-(Anilinomethyl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-(anilinomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBVHYGJXHULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612348 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93189-07-2 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis involves the formation of the target molecule from readily available precursors in a minimal number of steps. Key methodologies include the Mannich reaction and transition-metal-catalyzed aminomethylations.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. For the synthesis of (anilinomethyl)phenols, this typically involves the condensation of a phenol (B47542), an amine (aniline), and formaldehyde (B43269).

The condensation of phenol, aniline (B41778), and formaldehyde is a foundational method for producing phenol-aniline-formaldehyde (PAF) resins and related monomeric structures like 3-(Anilinomethyl)phenol. ajchem-a.comgoogle.com This reaction is a classic example of the Mannich reaction, where an electrophilic iminium ion, formed in situ from aniline and formaldehyde, attacks the electron-rich phenol ring. wikipedia.org

The reaction can be catalyzed by acids or bases. For instance, an acidic medium facilitates the formation of a cross-linked polymer by protonating formaldehyde, which enhances its electrophilicity before it adds to the aniline. ulster.ac.uk In other variations, basic catalysts such as ammonia, which can be generated in situ from reagents like magnesium hydroxide and ammonium (B1175870) chloride, are used to promote the condensation to form resol-type resins. ajchem-a.com The specific reaction conditions, including the molar ratio of reactants, catalyst type, temperature, and solvent, are critical in directing the outcome towards the desired monomeric aminomethylated phenol versus polymerization. ulster.ac.uk

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org This process necessarily involves the initial nucleophilic addition of aniline to formaldehyde to form N-Hydroxymethyl aniline. This intermediate is typically not isolated and rapidly dehydrates under the reaction conditions to generate the highly electrophilic N-phenylmethaniminium ion.

This iminium ion is the key electrophile that subsequently reacts with the nucleophilic phenol ring. While N-Hydroxymethyl aniline is a crucial precursor to the reactive intermediate, its transient nature means it is often not directly observed. For example, in studies of the reaction between 2-phenylaminomethylphenol and formaldehyde to form a related benzoxazine (B1645224), no intermediate 2-(N-hydroxymethyl-N-phenylamino)methylphenols were detected, highlighting the rapid conversion of such species. researchgate.net

Recent advancements in catalysis have introduced novel methods for the aminomethylation of phenols. Vanadium catalysis has emerged as a strategy for the cross-dehydrogenative C(sp²)–C(sp³) coupling between phenols and aniline derivatives, though this method is characterized by a high degree of regioselectivity for the ortho position relative to the hydroxyl group. researchgate.netresearcher.life

A strategy for the direct and highly selective V-catalyzed ortho-aminomethylation of phenol with aniline derivatives has been developed. researchgate.netresearcher.life This method allows for the synthesis of a series of ortho-aminomethylphenol compounds in moderate to good yields under mild reaction conditions. researchgate.netresearcher.life The reaction demonstrates a broad substrate scope. researchgate.net The coordination of the phenolic hydroxyl group to the V⁵⁺ center is considered crucial for the effective activation of the C-H bond at the ortho position. researchgate.netresearcher.life

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Vanadium-based system (e.g., V₂O₅) | researchgate.netresearcher.life |

| Reactants | Phenol derivatives, Aniline derivatives | researchgate.netresearcher.life |

| Reaction Type | Cross-dehydrogenative C(sp²)–C(sp³) coupling | researchgate.netresearcher.life |

| Temperature | Mild conditions | researchgate.netresearcher.life |

| Selectivity | Highly ortho-selective | researchgate.netresearcher.life |

| Yields | Moderate to good | researchgate.netresearcher.life |

A possible radical mechanism has been proposed for the V-catalyzed ortho-aminomethylation of phenols. researchgate.netresearcher.liferesearchgate.net This pathway is distinct from the ionic mechanism of the traditional Mannich reaction. It is suggested that the reaction proceeds via a single-electron transfer (SET) process. The coordination of the phenol's hydroxyl group to the high-valent vanadium catalyst is a critical first step, which facilitates the activation of the ortho C-H bond. researchgate.netresearcher.life This coordination likely lowers the oxidation potential of the phenol, enabling the subsequent SET steps that lead to the formation of radical intermediates, which then couple to form the C-C bond. Similar radical mechanisms have also been proposed for related copper-catalyzed ortho-aminomethylation reactions. researchgate.netnih.gov

V-Catalyzed Direct Ortho-Aminomethylation of Phenols with Aniline Derivatives

Indirect Synthetic Routes and Precursor Transformations

Indirect routes are pivotal in organic synthesis, offering pathways to target molecules through the modification of readily available starting materials. For this compound, these routes primarily involve either building the anilinomethyl side chain on a phenolic ring or forming an imine intermediate which is subsequently reduced.

A common and reliable strategy for synthesizing aminomethylphenols involves a two-step process: the formation of a Schiff base (also known as an azomethine or imine) followed by its selective reduction. researchgate.netorientjchem.org This method is advantageous due to the typically high yields and the mild conditions required for the reduction step.

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-). bsu.edu.az They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). bsu.edu.azbiointerfaceresearch.com For the synthesis of the precursor to this compound, the reaction involves salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and aniline.

The formation of these azomethines is a reversible reaction that can be driven to completion, often under acid or base catalysis or with heating. scribd.com The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Various solvents can be employed, including methanol (B129727), ethanol, and acetonitrile, and in some cases, the reaction can be performed under solvent-free conditions. biointerfaceresearch.comscribd.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Reference |

| Salicylaldehyde | Various Amino Acids | Methanol, Reflux | Schiff Base | biointerfaceresearch.com |

| Aromatic Aldehydes | p-Toluidine | Grinding, Solvent-Free | Azomethine | scribd.com |

| Salicylaldehyde | Heteroatom-containing polyamine | Acetonitrile, No Catalyst | Azomethine | bsu.edu.az |

Once the azomethine intermediate is synthesized, the carbon-nitrogen double bond is selectively reduced to a single bond to yield the final aminomethylphenol. A variety of reducing agents can accomplish this transformation, but sodium borohydride (B1222165) (NaBH₄) is widely used due to its mild nature and selectivity. orientjchem.orgmdpi.com

Sodium borohydride is a hydride-based reducing agent that efficiently reduces imines, aldehydes, and ketones. commonorganicchemistry.comwikipedia.org It is particularly useful because it typically does not reduce other functional groups like esters, carboxylic acids, or aromatic rings under standard conditions. commonorganicchemistry.comwikipedia.org The reduction of azomethines with NaBH₄ is generally carried out in protic solvents such as methanol or ethanol at room temperature. researchgate.netcommonorganicchemistry.com The reaction is often rapid and clean, providing the desired secondary amine in good yield after an aqueous workup. orientjchem.org The stoichiometry of the reaction allows one mole of NaBH₄ to potentially reduce four moles of the imine. mdpi.com

| Schiff Base Precursor | Reducing Agent | Solvent | Key Observation | Reference |

| Benzanthrone Azomethines | Sodium Borohydride (NaBH₄) | Dimethylformamide/Methanol | Yields of 70-78% | mdpi.com |

| Imidazo[1,2-a]pyridine Schiff Bases | Sodium Borohydride (NaBH₄) | Methanol | Synthesis of N-Aryl methanamines | researchgate.net |

| Various Schiff Bases | Sodium Borohydride (NaBH₄) | Dichloromethane/Methanol | Disappearance of yellow imine color | orientjchem.org |

| General Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Stepwise procedure for reductive amination | organic-chemistry.org |

An alternative approach to synthesizing this compound involves the direct modification of a phenol or a substituted phenol precursor. This strategy focuses on introducing the aminomethyl or anilinomethyl group onto the aromatic ring through carbon-carbon and carbon-nitrogen bond-forming reactions.

Aminomethylation is a fundamental reaction for introducing an aminomethyl group (-CH₂NR₂) onto a molecule. The Mannich reaction is a classic example of this transformation, involving the reaction of a compound with an active hydrogen (like a phenol), formaldehyde, and a primary or secondary amine. nih.gov Phenols are highly reactive substrates for this type of electrophilic aromatic substitution, with the reaction typically occurring at the ortho position relative to the hydroxyl group. acs.orgbritannica.com

This method can be applied to a wide range of substituted phenols. mdpi.com The choice of amine and reaction conditions can be tailored to produce a variety of aminomethylated phenol derivatives. More recent developments include metal-free, iodine-catalyzed aminomethylation reactions in aqueous media, which represent a more environmentally friendly approach. rsc.org

Directly introducing the anilinomethyl moiety onto a phenol ring is a highly efficient strategy. Modern catalytic methods have been developed to achieve this transformation. For instance, a vanadium-catalyzed cross-dehydrogenative C(sp²)-C(sp³) coupling provides a direct and highly selective method for the ortho-aminomethylation of phenols using aniline derivatives. researchgate.net This reaction proceeds under mild conditions and demonstrates a broad substrate scope, yielding a series of aminomethylphenol compounds in moderate to good yields. researchgate.net The mechanism is proposed to involve radical intermediates, where the coordination of the phenolic hydroxyl group to the catalyst is crucial for activating the ortho position for the coupling reaction. researchgate.net

Strategic Derivatization of Phenolic Precursors

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. While specific research on the green synthesis of this compound is not extensively detailed in publicly available literature, the principles of green chemistry can be applied to its theoretical production pathways. The core objective is to design synthetic routes that are safer, more energy-efficient, and generate minimal waste. This involves a careful selection of starting materials, solvents, and catalysts that align with the twelve principles of green chemistry.

Methodologies that improve atom economy, utilize renewable feedstocks, employ safer solvents (or no solvents at all), and use catalytic rather than stoichiometric reagents are central to this approach. For a molecule like this compound, which is typically synthesized via the Mannich reaction or reductive amination, there are significant opportunities to incorporate greener practices. These may include the use of water as a solvent, the development of catalyst-free reaction conditions, or the use of biocatalysis to achieve high selectivity and efficiency under mild conditions.

Atom Economy and Environmental Impact Considerations

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.

Several metrics beyond atom economy are used to assess the environmental impact of a chemical process. These include the E-Factor (Environmental Factor), which quantifies the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reactants, process aids) to the mass of the final product. The pharmaceutical industry, a likely consumer of compounds like this compound, often has high E-Factors, indicating significant waste generation.

Reducing the environmental footprint of this compound synthesis would involve a holistic approach. This includes selecting a synthetic route with the highest possible atom economy, minimizing the use of auxiliary substances like solvents and separation agents, and choosing reagents that are non-toxic and derived from renewable resources where possible.

Illustrative Atom Economy Calculation for a Hypothetical Synthesis of this compound:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Phenol | C₆H₆O | 94.11 |

| Aniline | C₆H₇N | 93.13 |

| Formaldehyde | CH₂O | 30.03 |

| Product | C₁₃H₁₃NO | 199.25 |

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (199.25 / (94.11 + 93.13 + 30.03)) x 100 = (199.25 / 217.27) x 100 ≈ 91.7%

This calculation demonstrates the theoretical efficiency of the reaction. However, the actual environmental impact would be higher due to factors not included in this calculation, such as solvent usage and reaction yield.

Catalyst-Free and Solvent-Free Methodologies

While specific catalyst-free and solvent-free methods for the synthesis of this compound are not prominently reported, research on analogous reactions provides a strong basis for their potential application. For instance, solvent-free syntheses of various organic compounds, including derivatives of anilino nicotinic acids, have been successfully developed. These reactions are often carried out by simply heating a mixture of the reactants, sometimes under reduced pressure, which can lead to shorter reaction times, simpler work-up procedures, and higher yields.

The feasibility of a solvent-free approach for synthesizing this compound would depend on the physical properties of the reactants. If one of the reactants is a liquid at the reaction temperature, it could potentially act as the solvent. Alternatively, grinding the solid reactants together, a technique known as mechanochemistry, can also facilitate reactions in the absence of a solvent.

Catalyst-free approaches for similar transformations often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures. The elimination of a catalyst simplifies the process, reduces costs, and avoids potential contamination of the product. The development of such a method for this compound would represent a significant advancement in the green synthesis of this compound.

Potential Benefits of Catalyst-Free and Solvent-Free Synthesis of this compound:

| Feature | Benefit |

| No Solvent | Reduced waste, lower toxicity, improved safety, potential for easier product isolation. |

| No Catalyst | No catalyst cost, no catalyst removal step, no potential for product contamination by the catalyst. |

| Often Higher Throughput | Shorter reaction times and simpler procedures can lead to increased productivity. |

| Energy Efficiency | While heating may be required, the elimination of solvent removal steps can save significant energy. |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Laser-Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 3-(Anilinomethyl)phenol would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretching of the secondary amine, C-H stretching of the aromatic and methylene (B1212753) groups, C-N stretching, and C-O stretching. The precise wavenumbers of these bands would offer insights into the molecular structure and potential hydrogen bonding. Without experimental data, a detailed analysis and data table cannot be constructed.

Laser-Raman Spectroscopy Investigations

A Laser-Raman spectrum would complement the FT-IR data. It is particularly useful for observing vibrations of non-polar bonds. For this compound, this would include symmetric aromatic ring stretching modes. A comparison between FT-IR and Raman spectra would help in a more complete assignment of vibrational modes. However, specific Raman data for this compound is not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Chemical Shift Assignments and Structural Interpretation

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the phenolic -OH proton, the amine N-H proton, the methylene (-CH₂-) protons, and the protons on the two aromatic rings. The chemical shifts (δ) and spin-spin coupling patterns would be crucial for assigning each proton to its specific position in the molecule. Lacking an experimental spectrum, a table of chemical shifts cannot be compiled.

¹³C NMR Chemical Shift Assignments and Structural Interpretation

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in this compound. Signals for the methylene carbon, the carbon bearing the hydroxyl group, the carbon attached to the nitrogen, and the various other aromatic carbons would be expected at characteristic chemical shifts. This data is essential for confirming the carbon skeleton of the molecule, but specific experimental values are not accessible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to the π → π* transitions of the phenyl and aniline (B41778) rings. The exact positions and intensities of these absorptions are dependent on the specific structure and solvent used. Without this data, a discussion of the electronic properties is not possible.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure: the phenol (B47542) ring and the N-phenyl (aniline) moiety. Both of these aromatic systems contain π electrons that can be excited to higher energy anti-bonding orbitals (π → π* transitions) by absorbing ultraviolet (UV) radiation.

The phenol chromophore typically exhibits a primary absorption band (λmax) around 275 nm. docbrown.info The presence of the anilinomethyl substituent on the phenol ring can influence the precise wavelength and intensity of this absorption. Similarly, the aniline chromophore contributes to the UV absorption. The interaction between the lone pair of electrons on the nitrogen atom and the aromatic ring of the aniline group, as well as the electronic effects of the substituent on the phenolic ring, can cause shifts in the absorption maxima. acs.orgyoutube.com Electron-donating groups, such as the hydroxyl group, are known to be strong activating groups that can cause a shift in the absorption wavelength. libretexts.org

While a specific, dedicated UV-Vis spectrum for this compound is not detailed in readily available literature, the expected electronic transitions are summarized based on its constituent parts.

| Chromophore | Typical Transition | Expected λmax Region (nm) |

| Phenol Ring | π → π | ~270 - 280 |

| Aniline Ring | π → π | ~280 - 300 |

| Combined System | π → π* | Complex bands in the UV region, potentially shifted due to substituent effects. |

| This table is generated based on data for parent chromophores and general principles of UV-Vis spectroscopy. docbrown.infoacs.org |

Applications in Phenolic Compound Profiling

Phenolic compounds are a diverse group of chemicals often analyzed in complex mixtures such as environmental or biological samples. mdpi.comnih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for profiling these compounds. mdpi.comresearchgate.net

This compound, as a synthetic phenolic compound, can be analyzed using these established methods. In a typical HPLC analysis, a reversed-phase column would be used, and detection would be carried out using a UV detector set to a wavelength where the phenolic chromophore absorbs, such as 275 nm. For more complex samples, coupling liquid chromatography to a mass spectrometer (LC-MS/MS) provides higher selectivity and allows for the characterization of metabolites. nih.govnih.gov GC-MS analysis of phenolic compounds often requires a derivatization step to increase the volatility of the analytes. researchgate.net

Although this compound is not a commonly cited analyte in large-scale phenolic profiling studies of natural products, its structural classification as a phenolic Mannich base makes it amenable to the analytical workflows developed for phenols. nih.govnih.govacs.org These methods are crucial for separating and identifying individual phenolic compounds within a sample mixture. mdpi.com

Mass Spectrometry and Elemental Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a molecule. mdpi.com For this compound, the molecular formula is C₁₃H₁₃NO. sigmaaldrich.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. Techniques like electrospray ionization (ESI) are often used to generate ions for mass analysis. mdpi.com The high mass accuracy of analyzers like time-of-flight (TOF) allows for the differentiation of compounds with very similar masses, which is essential in the analysis of complex biological or environmental samples. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Calculated Monoisotopic Mass | 199.099714 u |

| Nominal Mass | 199 u |

| Data calculated based on the molecular formula. sigmaaldrich.com |

Elemental Composition Determination

The elemental composition of this compound is derived directly from its confirmed molecular formula, C₁₃H₁₃NO. sigmaaldrich.com This composition is fundamental to its chemical identity and is typically confirmed during chemical synthesis and characterization.

| Element | Symbol | Atomic Mass (approx.) | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 13 | 78.36% |

| Hydrogen | H | 1.008 | 13 | 6.57% |

| Nitrogen | N | 14.007 | 1 | 7.03% |

| Oxygen | O | 15.999 | 1 | 8.03% |

| Data calculated based on the molecular formula and standard atomic weights. sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-(diethylamino)phenol, provides significant insight into the likely solid-state interactions. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, the structure of this compound would be heavily influenced by intermolecular forces, particularly hydrogen bonding. nih.govnih.gov The molecule possesses both a hydrogen bond donor (the phenolic -OH group and the secondary amine -NH- group) and hydrogen bond acceptors (the oxygen and nitrogen atoms).

It is highly probable that the crystal packing would feature strong hydrogen bonds. These could include:

O-H···N interactions: The phenolic hydroxyl group donating a hydrogen to the nitrogen atom of a neighboring molecule.

N-H···O interactions: The amine group donating a hydrogen to the phenolic oxygen of another molecule.

O-H···O interactions: The phenolic hydroxyl group of one molecule interacting with the oxygen of another. nih.gov

These hydrogen bonds are directional and play a crucial role in forming well-defined supramolecular architectures, such as chains or rings. nih.govresearchgate.net In addition to hydrogen bonding, π-π stacking interactions between the electron-rich phenyl and phenol rings are also possible, further stabilizing the crystal lattice. nih.gov The interplay of these non-covalent interactions dictates the final crystal packing arrangement. nih.gov

Dihedral Angles and Conformational Analysis

The precise dihedral angles of this compound have not been extensively reported in the literature. However, insights into its conformational preferences can be inferred from computational studies and the crystallographic analysis of structurally related N-benzylideneaniline derivatives. These analogous compounds, which share the core N-benzylideneaniline framework, typically exhibit a non-planar conformation.

In a study on the conformational changes of N-benzylideneanilines, it was observed that dynamic disorder exists in the crystal structures, indicating conformational flexibility. nih.gov The conformation of such molecules can be influenced by factors like the nature and position of substituents on the aromatic rings and the crystal packing forces. For instance, in Schiff bases derived from 3-aminophenol (B1664112) and substituted benzaldehydes, the planarity of the molecule is influenced by the substituents on the benzaldehyde (B42025) moiety. researchgate.net

Based on these related structures, it is reasonable to predict that the phenyl ring originating from aniline in this compound is significantly twisted with respect to the plane containing the C-N bond. The phenol-containing ring is also likely to be rotated out of this plane. The exact values of these dihedral angles would require specific crystallographic or computational analysis of this compound.

| Related Compound | Dihedral Angle (°) | Description |

| N-benzylideneaniline (calculated) | ~30-60 | Angle between the aniline ring and the C=N-C plane |

| Substituted N-benzylideneanilines | Varies | Dependent on the electronic and steric effects of substituents |

This table presents expected ranges for dihedral angles based on the analysis of structurally similar compounds.

Other Characterization Techniques (e.g., Conductometric and Magnetic Data for complexes)

The coordination of this compound, acting as a ligand, to metal ions results in the formation of complexes with distinct physicochemical properties. Molar conductance measurements and magnetic susceptibility studies are crucial for elucidating the nature and geometry of these complexes.

Conductometric Measurements:

Molar conductivity measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. This information helps in formulating the structure of the complex, particularly in distinguishing between coordinated and counter-ions.

For instance, studies on Schiff base complexes derived from 3-aminophenol and salicylaldehyde (B1680747) have shown that the molar conductivity values can indicate the electrolytic nature of the complexes. journaljmsrr.com In one study, Mn(II), Cu(II), and Ni(II) complexes of a Schiff base derived from 3-aminophenol and salicylaldehyde were found to be non-electrolytes in methanol (B129727) and ethanol, suggesting that the anions are coordinated to the metal center. journaljmsrr.com Similarly, Mn(II) and Fe(II) complexes of a Schiff base derived from 2-aminophenol (B121084) and 3-formyl-2-hydroxy-6-methoxyquinoline also exhibited low molar conductance values, indicating their non-electrolytic nature. scirp.org

Magnetic Susceptibility:

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex, which in turn helps in determining the oxidation state and the geometry of the central metal ion.

For example, the magnetic moments of Mn(II) and Fe(II) complexes with a Schiff base ligand derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline were found to be 5.72 and 5.12 B.M. respectively, which is characteristic of their paramagnetic nature. scirp.org In another study involving polydentate Schiff base complexes derived from 4-aminoantipyrine (B1666024) and 2-aminophenol, the magnetic moment for the Mn(II) complex was reported to be 5.71 B.M. semanticscholar.org These values are consistent with high-spin octahedral or tetrahedral geometries for the metal ions.

The following table summarizes representative conductometric and magnetic data for complexes of Schiff bases derived from aminophenols, which are structurally related to this compound.

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Solvent | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry | Reference |

| [Mn(L)₂Cl] | - | - | - | Octahedral | journaljmsrr.com |

| [Cu(L)₂] | - | - | - | Tetrahedral | journaljmsrr.com |

| [Ni(L)₂Cl] | - | - | - | Octahedral | journaljmsrr.com |

| Mn(II)-L' | 14.89 | DMSO | 5.72 | - | scirp.org |

| Fe(II)-L' | 10.76 | DMSO | 5.12 | - | scirp.org |

L = Schiff base from 3-aminophenol and salicylaldehyde. journaljmsrr.com L' = Schiff base from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. scirp.org Note: The specific values for complexes of this compound are not available and the data presented is for structurally related compounds to provide a general understanding.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular behavior at the electronic level. For many related phenolic and aniline (B41778) compounds, these methods have been extensively used to predict various properties. However, 3-(Anilinomethyl)phenol itself has not been the subject of such detailed studies.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and spectroscopic parameters. There are currently no specific DFT studies reported for this compound.

The precise three-dimensional arrangement of atoms, including bond lengths and angles, for this compound has not been determined and reported through DFT-based geometry optimization.

A theoretical vibrational analysis, which predicts the infrared and Raman spectra by calculating vibrational wavenumbers, has not been published for this compound.

While DFT is a common tool for predicting 1H and 13C NMR chemical shifts to aid in structural elucidation, these calculations have not been performed and made available for this compound.

The electronic transitions that govern the ultraviolet-visible absorption spectrum of this compound have not been computationally investigated using time-dependent DFT (TD-DFT) or other methods.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like the highly accurate but computationally expensive ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) and the faster semi-empirical methods (e.g., PM3) have also not been applied to study this compound, according to available literature. The application of these methods could provide further valuable information about the electronic structure and properties of the molecule.

Electronic Structure Analysis

The analysis of the electronic structure of this compound reveals fundamental properties related to its stability, reactivity, and optical characteristics. Methods based on Density Functional Theory (DFT) are commonly used to model these properties with high accuracy.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ijaemr.comaimspress.com The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ijaemr.comchalcogen.ro

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. ijaemr.com For this compound, the distribution of these orbitals is expected to be spread across the aromatic rings and the aniline nitrogen, reflecting the delocalized π-electron system. The HOMO is likely concentrated on the electron-rich phenol (B47542) and aniline moieties, while the LUMO may be distributed more over the phenyl rings. This charge transfer character from HOMO to LUMO is fundamental to its potential optical properties.

Illustrative Data for Frontier Molecular Orbitals of this compound Note: The following data is illustrative and based on typical values for similar phenolic compounds calculated using DFT methods. Actual values would require specific quantum chemical calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgusc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Illustrative NBO Analysis Data for Key Intramolecular Interactions in this compound Note: This table presents hypothetical, yet representative, stabilization energies (E(2)) for plausible donor-acceptor interactions in the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C) of Phenol Ring | ~15-25 | π-conjugation |

| LP (N) | π* (C-C) of Aniline Ring | ~20-35 | π-conjugation |

| LP (O) of -OH | σ* (N-H) of amine | ~2-5 | Intramolecular Hydrogen Bond |

Molecules with extensive π-conjugated systems and significant charge asymmetry, often arising from electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. nih.govtcichemicals.com These materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The key parameters for assessing NLO activity are the dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.net

The structure of this compound, featuring electron-donating hydroxyl and amino groups connected through a flexible bridge and attached to phenyl rings, suggests potential for NLO activity. Theoretical calculations can predict the magnitude of its hyperpolarizability. A large β value, often compared to that of a standard NLO material like urea, indicates a strong NLO response. researchgate.net The intramolecular charge transfer from the donor (phenol/aniline) to the acceptor parts of the molecule upon electronic excitation is the primary origin of the NLO response. researchgate.net

Illustrative Calculated NLO Properties for this compound Note: The values are illustrative and represent what might be expected from DFT calculations on similar organic chromophores.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.0 - 4.0 D |

| First Hyperpolarizability (β_tot) | ~10-50 x 10-30 esu |

Molecular Dynamics Simulations

While electronic structure calculations provide insight into static molecular properties, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. Ab initio MD methods, such as Car-Parrinello Molecular Dynamics (CPMD), calculate the forces acting on atoms from first principles (quantum mechanics) at each step of the simulation, enabling the accurate modeling of chemical processes like bond breaking and formation. wikipedia.orgresearchgate.net

The presence of both a proton-donating group (phenolic -OH) and a proton-accepting group (amino -NH-) within the same molecule raises the possibility of intramolecular proton transfer. CPMD simulations are an ideal tool to investigate the dynamics of this process. mdpi.com Such simulations can reveal the energy barrier for the proton transfer from the hydroxyl oxygen to the aniline nitrogen, the lifetime of the resulting zwitterionic state, and the role of molecular vibrations in facilitating the transfer. nih.govchemrxiv.org Studies on similar phenol-amine systems have shown that the rate-determining step is often the reorganization of the local environment to achieve a favorable geometry for the transfer. nih.govnih.gov The simulations can map the reaction pathway, often showing a "bend-to-break" process where the O-H bond elongates while the proton moves out-of-plane towards the nitrogen acceptor. nih.gov

The conformation of this compound is significantly influenced by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the secondary amine (O-H···N). researchgate.net This interaction creates a pseudo-six-membered ring, which enhances the molecule's conformational stability. MD simulations can provide a dynamic picture of this hydrogen bond, including fluctuations in its length and angle over time. mdpi.com

Analysis of the simulation trajectory can yield the radial distribution function between the hydrogen atom of the hydroxyl group and the nitrogen atom, providing a time-averaged picture of the hydrogen bond's geometry. The strength and persistence of this bond can be evaluated, revealing its stability against thermal fluctuations. rsc.org Studies on related ortho-aminomethylphenols have demonstrated that this intramolecular hydrogen bond leads to specific structural modifications throughout the molecule, including changes in the bond lengths of the phenyl ring, indicative of electronic coupling between the substituents. researchgate.net

Structure-Reactivity and Structure-Property Relationships

Steric and Electronic Effects of Substituents

The chemical and physical properties of this compound are heavily influenced by the nature and position of substituents on either the phenolic or the anilino ring. These influences can be broadly categorized into electronic effects and steric effects.

Electronic Effects:

Electronic effects are changes in the electron density distribution within the molecule. Substituents can either donate electrons to or withdraw electrons from the aromatic rings, which in turn affects the molecule's reactivity.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and alkyl groups increase the electron density of the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles. In studies of various phenol derivatives, the presence of EDGs has been shown to stabilize the corresponding phenoxy radical, which can enhance properties like antioxidant activity. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density away from the aromatic ring. researchgate.net This makes the ring more electrophilic and less reactive towards electrophilic attack. For instance, in nucleophilic aromatic substitution (SNAr) reactions, EWGs on the ring being attacked are crucial for activating the substrate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on phenolic compounds have established correlations between electronic properties and biological activities. rsc.org For example, the antioxidant activity of phenols is linked to the O-H bond dissociation energy (BDE), which is modulated by the electronic nature of substituents. researchgate.netrsc.org Electron-donating groups generally lower the BDE, making it easier for the phenol to donate a hydrogen atom and scavenge free radicals. researchgate.net

Steric Effects:

Studies on nucleophilic substitution reactions involving aniline and its derivatives highlight the importance of steric hindrance. For example, the reaction of N-methylaniline with certain electrophiles is significantly slower than the reaction with aniline. researchgate.netresearchgate.net This rate reduction is attributed to the increased steric bulk of the N-methyl group, which hinders both the initial formation of the reaction intermediate and the subsequent proton transfer steps. researchgate.netresearchgate.net

The following table summarizes the general activating/deactivating nature of common substituents.

| Substituent | Electronic Effect | Ring Reactivity |

| -OH | Electron-Donating (Resonance) | Activating |

| -NH2 | Electron-Donating (Resonance) | Activating |

| -CH3 | Electron-Donating (Inductive) | Activating |

| -Cl | Electron-Withdrawing (Inductive) | Deactivating |

| -CN | Electron-Withdrawing (Resonance & Inductive) | Deactivating |

| -NO2 | Electron-Withdrawing (Resonance & Inductive) | Deactivating |

| -CF3 | Electron-Withdrawing (Inductive) | Deactivating |

Influence on Reaction Pathways and Selectivity

The steric and electronic effects of substituents not only alter reaction rates but can also dictate the outcome of a chemical reaction, a concept known as selectivity. For a molecule like this compound, which has multiple potential reaction sites (the phenolic ring, the aniline ring, the secondary amine), substituents play a critical role in directing where a reaction will occur.

In reactions involving aniline, substituents on the nitrogen atom can dramatically influence the reaction pathway. A prime example is the comparison between reactions involving aniline and N-methylaniline in nucleophilic aromatic substitution. Rate data for reactions of substituted phenyl 2,4,6-trinitrophenyl ethers with these two amines show a massive decrease in reactivity for N-methylaniline. researchgate.net This is attributed to steric hindrance from the methyl group, which disfavors the formation of the necessary intermediate. researchgate.netresearchgate.net

The data below, drawn from studies on a model SNAr system, illustrates the powerful influence of steric hindrance on reaction rates when comparing aniline with its N-methylated counterpart.

| Amine | Solvent | Relative Rate Constant (K1kAn) | Factor of Reduction |

| Aniline | Acetonitrile | 1 | (Reference) |

| N-Methylaniline | Acetonitrile | ~1 x 10⁻⁵ | 100,000 |

| Aniline | DMSO | 1 | (Reference) |

| N-Methylaniline | DMSO | ~1 x 10⁻⁵ | 100,000 |

This table is illustrative, based on data from related systems to demonstrate the principle of steric hindrance. researchgate.netresearchgate.net

Furthermore, substituents on the aromatic rings direct the position of electrophilic attack (regioselectivity). The hydroxyl group of the phenol ring and the secondary amine of the anilino bridge are both ortho-, para-directing and activating groups. Therefore, in an electrophilic substitution reaction, an incoming electrophile would be directed to the positions ortho and para to these groups. The ultimate selectivity would depend on the relative activating strength of the two rings and the steric accessibility of each potential site.

In the synthesis of complex molecules, such as certain 1,3-aminoalcohols, the choice of reactants and the substituents they bear is essential for achieving the desired product. For instance, structure-activity relationship studies on related heterocyclic compounds revealed that the array of tolerated substituents on the aromatic portions was very narrow, indicating that minor structural changes could shut down a productive reaction pathway entirely. mdpi.com This highlights the profound impact that substituent effects have on guiding reaction selectivity, which is a cornerstone of modern synthetic chemistry. mdpi.com

Reactivity, Reaction Mechanisms, and Mechanistic Investigations

Reaction Pathways and Intermediate Formation

The formation of 3-(Anilinomethyl)phenol and its subsequent reactions are often understood through the lens of the Mannich reaction, a cornerstone of organic synthesis. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgbyjus.com In the context of phenol (B47542), the aromatic ring itself acts as the nucleophile.

Mannich Reaction Mechanisms and Intermediates.wikipedia.orgresearchgate.netnih.gov

The synthesis of aminomethylated phenols is a classic example of the Mannich reaction. acad.ro This three-component condensation involves an active hydrogen compound (in this case, phenol), an aldehyde (commonly formaldehyde), and an amine (aniline). wikipedia.orgacad.ro The reaction typically proceeds under acidic conditions. adichemistry.com

The initial step in the Mannich reaction mechanism is the formation of an iminium ion from the reaction of the amine (aniline) and the aldehyde (formaldehyde). wikipedia.orgadichemistry.com This process begins with the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form the reactive electrophilic species, the Schiff base or iminium ion. wikipedia.org While N-Hydroxymethyl aniline (B41778) is a plausible intermediate in the pathway to the iminium ion, the iminium ion itself is the key electrophile that reacts with the phenol.

In the reaction of phenols with primary amines and formaldehyde, the formation of benzoxazine (B1645224) derivatives can occur as byproducts. These cyclic compounds arise from the intramolecular cyclization of the initially formed aminomethylated phenol. The reaction conditions, such as temperature and stoichiometry of the reactants, can influence the yield of benzoxazines versus the open-chain Mannich base.

Radical Mechanisms in Aminomethylation.mdpi.com

While the classical Mannich reaction proceeds via an ionic mechanism, alternative radical-based pathways for the aminomethylation of phenols have been developed. researchgate.net These methods often utilize metal catalysts, such as copper or vanadium, to facilitate the cross-dehydrogenative coupling between phenols and amines. researchgate.netnih.govresearchgate.net A proposed mechanism involves the formation of a radical intermediate, which then reacts with the phenol. researchgate.netmdpi.com For instance, a Cu(II)-catalyzed ortho-selective aminomethylation of phenols has been reported to proceed through a single-electron transfer radical coupling mechanism. nih.gov This approach offers a direct way to form C(sp²)–C(sp³) bonds under mild conditions. researchgate.net

Electrophilic and Nucleophilic Reactions of the Phenolic and Aminomethyl Moieties.researchgate.net

The phenolic hydroxyl group and the aminomethyl group in this compound impart distinct reactivities to the molecule. The hydroxyl group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. byjus.comopenstax.org This makes the benzene (B151609) ring highly susceptible to reactions with electrophiles. byjus.com The aminomethyl group, containing a nitrogen atom with a lone pair of electrons, can act as a nucleophile. masterorganicchemistry.comyoutube.com

Oxidation Reactions of the Phenolic Group.researchgate.net

Phenols can undergo oxidation, though not in the same manner as alcohols, as they lack a hydrogen atom on the hydroxyl-bearing carbon. openstax.org Instead, oxidation of phenols typically yields quinones. openstax.orgyoutube.com Various oxidizing agents can be used for this transformation. openstax.org For instance, the oxidation of phenols with o-iodoxybenzoic acid (IBX) can regioselectively produce o-quinones. nih.gov The presence of the aminomethyl group can influence the outcome of the oxidation reaction. The redox properties of the resulting quinones are significant in various chemical and biological processes. openstax.org

Reduction Reactions of Substituted Moieties

The aromatic rings of this compound can bear various substituents, and the reduction of these groups is a common transformation. A prime example is the reduction of a nitro group, which can be strategically placed on either the phenolic or the anilinic ring during synthesis.

The conversion of nitroarenes to the corresponding primary amines is a fundamental reaction in organic synthesis, often accomplished with a variety of reducing agents. nih.gov These methods are applicable to nitro-substituted analogs of this compound. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source like triethylsilane. organic-chemistry.org Metal-free reduction systems, such as those employing trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, offer a mild and chemoselective alternative that is tolerant of many other functional groups. organic-chemistry.org Other effective reagents include sodium borohydride (B1222165) (NaBH₄), often in conjunction with a transition metal catalyst to accelerate the reaction, and hydrazine (B178648) (N₂H₄) with catalysts based on iron. unimi.it

The general mechanism for nitro group reduction, as first proposed by Haber, can proceed through a direct pathway involving nitroso and hydroxylamine (B1172632) intermediates before forming the amine. unimi.it Alternatively, a condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form an azoxy species, which is then successively reduced to azo, hydrazo, and finally two equivalents of the amine. unimi.it The choice of catalyst and reaction conditions is crucial for ensuring high selectivity for the amine product. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound and its derivatives can occur at several sites. The phenolic hydroxyl group and the anilinic nitrogen can act as nucleophiles, or the aromatic rings can be the target of nucleophilic attack, particularly when activated by electron-withdrawing groups.

Aromatic nucleophilic substitution (SNAr) on one of the benzene rings is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to a suitable leaving group (like a halogen). chemistrysteps.comyoutube.com In such an activated system, a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. chemistrysteps.com

The hydroxyl and amino groups of this compound can also undergo nucleophilic reactions such as acylation. For instance, the phenoxide anion, readily formed in the presence of a base, is a potent nucleophile that reacts with acyl chlorides or anhydrides to form esters. umb.edu Similarly, the nitrogen atom can be acylated to form an amide. The synthesis of imidazole (B134444) acetates of substituted phenols, for example, proceeds by first reacting the phenol with an acylating agent like chloroacetyl chloride to form a chloroacetyl derivative, which then undergoes nucleophilic substitution by imidazole. finechem-mirea.ru

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its flexible linker between two aromatic systems, is conducive to intramolecular reactions that can lead to the formation of new cyclic structures or rearranged products. These transformations can be initiated by electrochemical, photochemical, or radical-generating methods.

Electrochemical Rearrangement Reactions

Electrochemical methods can be employed to generate reactive intermediates from phenol and aniline derivatives, which can subsequently undergo rearrangements or cyclizations. The oxidation of phenols typically produces phenoxy radicals, while anilines can be oxidized to radical cations. While specific studies on the electrochemical rearrangement of this compound are not extensively detailed, the principles governing its parent structures are well-established.

The electrochemical oxidation of phenols can lead to dimerization or polymerization through the coupling of phenoxy radicals. However, under specific conditions, intramolecular reactions can be favored. The resulting radical intermediates are highly reactive and their fate depends on the molecular structure and reaction environment.

Intramolecular Radical Cyclization

Intramolecular radical cyclization is a powerful method for constructing cyclic compounds and is applicable to precursors derived from this compound. princeton.edu This process typically involves three steps: initiation to form a radical, a cyclization step where the radical attacks an unsaturated part of the molecule (like a benzene ring), and a termination step.

For a derivative of this compound, a radical could be generated, for example, on the methylene (B1212753) bridge by hydrogen abstraction or from a precursor like a bromo-substituted analog. This radical could then attack one of the aromatic rings. The regioselectivity of such cyclizations is governed by factors including the stability of the resulting radical and steric considerations, as described by Baldwin's rules. The tin hydride method, using an initiator like azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu₃SnH), is a classic approach to effect such transformations on aryl halides. princeton.edu

Kinetic Studies of Reactions Involving this compound and Analogs

Kinetic studies provide crucial information on the rates and mechanisms of chemical reactions. For this compound and its analogs, these studies often focus on oxidation reactions, which are relevant to both synthetic applications and environmental degradation pathways. The reaction rates are highly dependent on the reacting species, pH, and the nature of substituents on the aromatic rings. nih.govmdpi.comkrishisanskriti.org

Rate Constants and Activation Energies

The rate constants (k) for reactions of phenolic and anilinic compounds have been determined for various oxidants. The data for parent compounds and substituted analogs provide a framework for understanding the reactivity of this compound. The presence of both an activating hydroxyl group and an anilinomethyl group is expected to make the aromatic rings highly susceptible to electrophilic attack and oxidation.

The activation energy (Ea) is the minimum energy required for a reaction to occur. Lower activation energies correspond to faster reaction rates at a given temperature. Comprehensive kinetic studies on phenol-formaldehyde reactions, for example, have determined activation energies and entropies of activation under various pH conditions, highlighting the influence of reaction parameters on the energy barrier. krishisanskriti.org

Below is a table of representative second-order rate constants for reactions of phenol, aniline, and their derivatives with various reactive species.

Identification of Rate-Determining Steps

For reactions involving substituted phenols and anilines, such as the formation or subsequent reactions of this compound, the mechanism can be complex. For instance, in the synthesis of related α-aminophosphonates via the Kabachnik-Fields reaction, which is a three-component reaction between an amine, a carbonyl compound, and a phosphine (B1218219) oxide, the sequence involves multiple equilibria and bond-forming events. nih.gov Identifying the rate-determining step would necessitate detailed kinetic studies, monitoring the reaction progress under various reactant concentrations.

The rate-determining step is the one with the highest activation energy barrier in the reaction energy profile. youtube.com For example, in the hydrolysis of a tertiary halogenoalkane, the slow, unimolecular cleavage of the carbon-halogen bond is the rate-determining step, making the reaction first-order with respect to the halogenoalkane and zero-order with respect to the nucleophile. youtube.com Conversely, for a primary halogenoalkane, the reaction proceeds via a single, bimolecular step (SN2 mechanism) that involves both the halogenoalkane and the nucleophile, and this single step is the rate-determining one. youtube.com

In the context of phenolate (B1203915) reactivity, quantum chemical calculations have shown that for reactions with electrophiles, O-attack is generally favored under kinetic control (faster reaction), while C-attack is favored under thermodynamic control (more stable product). nih.gov The specific conditions can thus influence which pathway dominates, and the rate-determining step would be the highest energy barrier along that favored pathway.

Role of Hydrogen Bonding in Reactivity and Stability

Hydrogen bonding plays a critical role in defining the molecular conformation, stability, and reactivity of compounds containing both hydrogen-bond donor (like the hydroxyl and amine groups in this compound) and acceptor sites. nih.gov These noncovalent interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular Hydrogen Bond Strength

Intramolecular hydrogen bonds form when a hydrogen atom is attracted to an electronegative atom within the same molecule, typically forming a five- or six-membered ring. vedantu.comchemistryguru.com.sg The presence and strength of such bonds depend significantly on the geometry of the molecule, particularly the proximity of the donor and acceptor groups. nih.gov In ortho-substituted phenols, such as o-nitrophenol or o-hydroxyaryl Schiff bases, a strong intramolecular hydrogen bond can form between the phenolic -OH group and the adjacent substituent. vedantu.comnih.gov

This interaction can be enhanced by π-conjugation in the molecule, a phenomenon known as a resonance-assisted hydrogen bond (RAHB). pku.edu.cn However, for this compound, the hydroxyl (-OH) and anilinomethyl (-NH-CH₂-Ph) groups are in a meta-position relative to each other on the phenol ring. This separation and geometry make the formation of a direct, strong intramolecular hydrogen bond between the phenolic -OH and the aniline's nitrogen atom highly unlikely, as they are too far apart to form a stable ring. vedantu.comchemistryguru.com.sg While conformational flexibility exists, any potential intramolecular interaction would be significantly weaker than those observed in corresponding ortho isomers. The strength of intramolecular hydrogen bonds can be estimated using computational methods like the molecular tailoring approach (MTA) or block-localized wavefunction (BLW), which have been applied to various phenolic compounds to quantify the energy of these interactions. nih.govpku.edu.cn

Derivatives and Analogs of 3 Anilinomethyl Phenol

Design and Synthesis of Substituted Aminomethylphenols

The synthesis of substituted aminomethylphenols is a cornerstone of medicinal and materials chemistry, allowing for the fine-tuning of a compound's physicochemical and biological properties. These synthetic strategies often involve multi-step processes that begin with commercially available starting materials.

The introduction of various aryl and alkyl groups onto the phenolic ring of aminomethylphenol derivatives can significantly influence their properties. For instance, in the synthesis of highly substituted fluorenones, a class of aromatic natural products, the required 2-(aminomethyl)biphenyls are prepared from substituted benzonitriles or benzaldehydes and areneboronic acids via Suzuki cross-coupling reactions. beilstein-journals.org This is followed by reduction or reductive amination to yield the aminomethylbiphenyl precursors. beilstein-journals.org This methodology is compatible with a range of functional groups on the aromatic rings, including methoxy, chloro, cyano, and nitro groups, as well as phenol (B47542) protecting groups like TBS (tert-Butyldimethylsilyl) and SEM (2-(Trimethylsilyl)ethoxymethyl). beilstein-journals.org The choice of solvent can be critical for the success of subsequent cyclization reactions. beilstein-journals.org

A specific example involves the synthesis of a benzylamine (B48309) unit starting from commercially available nitrile 19, which is regioselectively brominated with N-bromosuccinimide (NBS) to produce bromobenzonitrile 20. beilstein-journals.org A Suzuki coupling reaction then constructs the biaryl framework 21, and after protection of the phenol group, the nitrile is reduced to the primary amine 23 using lithium aluminum hydride (LAH) and aluminum chloride (AlCl₃). beilstein-journals.org

| Starting Material | Reagents | Product | Yield (%) |

| Nitrile 19 | NBS | Bromobenzonitrile 20 | 51 |

| Bromobenzonitrile 20 and boronic acid 18 | Suzuki coupling | Biaryl 21 | 41 |

| Biaryl 21 | TBSCl | Bis-TBS-protected cyanobiaryl 22 | 85 |

| Bis-TBS-protected cyanobiaryl 22 | LAH, AlCl₃ | Primary amine 23 | 80 |

This table illustrates the multi-step synthesis of a substituted 2-(aminomethyl)biphenyl, a precursor for fluorenone synthesis. beilstein-journals.org

Modifications at the amino nitrogen are crucial for altering the basicity, nucleophilicity, and steric environment of the aminomethylphenol scaffold. These modifications can range from simple alkylation or arylation to the incorporation of the nitrogen into a heterocyclic ring. For instance, N-methyl-2-(aminomethyl)biphenyls are used as precursors in the synthesis of fluorenones. beilstein-journals.org

The reactivity of the amino group is central to many synthetic transformations. In the formation of Schiff bases, the primary amine of an aminomethylphenol derivative acts as a nucleophile, attacking a carbonyl compound. youtube.comyoutube.com The resulting intermediate then undergoes dehydration to form the imine, or Schiff base. youtube.com The nucleophilicity of the nitrogen can be influenced by neighboring groups, an effect known as the alpha effect, where adjacent lone-pair-bearing atoms enhance reactivity. youtube.com

Furthermore, the amino group can be protected to prevent unwanted side reactions during synthesis. A common strategy is to convert the amine into its salt form, for example, by treatment with an acid. This not only protects the amine from oxidation but also improves its stability for storage. youtube.com The free amine can then be regenerated by treatment with a weak base like potassium carbonate. youtube.com

Formation of Schiff Bases and Their Reduction Products

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine, such as that in an aminomethylphenol derivative, with an aldehyde or a ketone. mdpi.comresearchgate.net This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The general structure of a Schiff base is characterized by a carbon-nitrogen double bond (C=N). youtube.com

An efficient method for synthesizing novel Schiff bases involves the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with various aminophenols in the presence of triethylamine (B128534) in refluxing ethanol. nih.gov The proposed mechanism involves a nucleophilic attack by the amine group on the trimethinium salt, followed by the elimination of dimethylamine (B145610) to form an iminium salt intermediate. A second molecule of aminophenol then attacks this intermediate, leading to the final Schiff base product after the elimination of a second dimethylamine molecule. nih.gov

The reduction of the C=N double bond in Schiff bases leads to the formation of stable secondary amines. This transformation can be achieved using various reducing agents. For example, decaborohydride can be used to reduce the imine, where a hydride is transferred to the carbon of the C=N bond. youtube.com Subsequent workup, often with a protic solvent like methanol (B129727), yields the corresponding amine. youtube.com

| Reactants | Catalyst/Reagents | Product Type |

| Aminophenol and 2-substituted 1,3-bis(dimethylamino)-trimethinium salt | Triethylamine, Ethanol | Schiff Base |

| Schiff Base (Imine) | Decaborohydride, Methanol | Secondary Amine |

This table summarizes the general reaction types for the formation of Schiff bases from aminophenols and their subsequent reduction. youtube.comnih.gov

Functionalized Derivatives for Specific Research Probes

The strategic functionalization of aminomethylphenols allows for the creation of specialized molecules for various research applications.

The introduction of halogen atoms into the structure of aminomethylphenols can significantly alter their electronic properties and reactivity, making them useful as synthetic intermediates or research probes. For instance, in the synthesis of new 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones, the starting materials include chlorinated compounds. researchgate.net The synthesis of chlorinated 1,3-dioxanes has also been achieved by condensing methylallyl chloride and isocrotyl chloride with paraformaldehyde. researchgate.net

In a different context, the synthesis of a substituted benzylamine involved the regioselective bromination of a benzonitrile (B105546) derivative using N-bromosuccinimide (NBS) as a key step. beilstein-journals.org This highlights the utility of halogenation in directing subsequent synthetic transformations.

Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles

A notable class of 3-(Anilinomethyl)phenol derivatives are the coumarin-linked 4-anilinomethyl-1,2,3-triazoles. These compounds have been synthesized using a molecular hybridization approach, which combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity. nih.gov In this case, the coumarin (B35378) scaffold is joined with substituted 4-anilinomethyl-1,2,3-triazoles. nih.gov

The synthesis involves a multi-step process. Initially, 6-nitrocoumarin is reduced to form 6-aminocoumarin, which is then converted to 6-azidocoumarin. nih.gov In a parallel step, various substituted anilines are propargylated using propargyl bromide to yield N-propargylated anilines. nih.gov The final step is a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a click chemistry reaction, between the 6-azidocoumarin and the N-propargylated anilines to produce the target coumarin-linked 4-anilinomethyl-1,2,3-triazoles. nih.govnih.gov The 1,2,3-triazole ring serves as a stable and biocompatible linker between the coumarin and anilinomethyl moieties. nih.gov

These hybrid molecules have been evaluated for their potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenesis. nih.gov Specifically, their inhibitory activity was tested against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XIII. nih.govnih.gov The derivatives showed selective and potent inhibition against the tumor-associated isoform hCA IX and isoform hCA XIII, while being largely inactive against the off-target cytosolic isoforms hCA I and II. nih.govnih.gov This selectivity is a crucial aspect in the development of targeted cancer therapies.

The research identified several compounds with significant inhibitory profiles. For instance, compounds with specific substitutions on the aniline (B41778) ring, such as 2-fluoro-3-methyl (6e), unsubstituted (6a), and 2-fluoro (6f), demonstrated the most potent inhibition against hCA IX, with Ki (inhibition constant) values below 50 nM. nih.govnih.gov Similarly, against hCA XIII, compounds with unsubstituted (6a), 2-chloro (6b), 3-methoxy (6j), 4-bromo (6o), and 4-iodo (6q) aniline rings showed the best inhibitory activity, with Ki values under 100 nM. nih.govnih.gov

The data below summarizes the inhibitory activity of selected coumarin-linked 4-anilinomethyl-1,2,3-triazoles against two human carbonic anhydrase isoforms.

| Compound | Substituent (R) on Aniline Ring | hCA IX Ki (nM) | hCA XIII Ki (nM) |

|---|---|---|---|

| 6a | H | 41.5 | 81.4 |

| 6b | 2-Cl | 58.4 | 85.6 |

| 6e | 2-F, 3-Me | 36.3 | 115.4 |

| 6f | 2-F | 48.2 | 121.7 |

| 6j | 3-OMe | 101.5 | 91.5 |

| 6o | 4-Br | 125.7 | 95.8 |

| 6q | 4-I | 158.4 | 98.2 |

Isatin-3-Hydrazone Derivatives

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic scaffold widely used in medicinal chemistry to generate derivatives with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The combination of isatin with a hydrazone moiety (-NHN=C<) creates isatin-3-hydrazone derivatives, a class of compounds whose biological effects are often associated with the active azomethine pharmacophore. mdpi.com

The general synthesis of isatin-3-hydrazone derivatives involves a condensation reaction between isatin (or a substituted isatin) and a suitable hydrazide derivative. scispace.com The reaction is typically carried out in a solvent like ethanol, often with a catalytic amount of acid, such as acetic acid. scispace.com This straightforward synthesis allows for the creation of a diverse library of derivatives by varying the substituents on both the isatin ring and the hydrazide component. nih.govscispace.com

While a wide array of isatin-3-hydrazone derivatives have been synthesized and studied, specific derivatives directly incorporating the this compound structure are not extensively documented in the current scientific literature. The existing research focuses on derivatives synthesized from isatin and various aryl, alkyl, or heterocyclic hydrazides. nih.govmdpi.comnih.gov For instance, series of isatin-3-hydrazones bearing different ammonium (B1175870) fragments have been synthesized by reacting 1-(3,5-di-tert-butyl-4-hydroxybenzyl)isatin with Girard's reagent analogs. mdpi.com Other studies report the synthesis of isatin-hydrazones from the reaction of isatin with N-substituted amino acid hydrazides. nih.gov These compounds have been evaluated for a range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. nih.govmdpi.com

Structure-Activity Relationships in Derivatives

The biological activity of derivatives based on the this compound scaffold is profoundly influenced by the chemical nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity for a specific biological target. researchgate.net

Impact of Substituent Position and Nature

The position (ortho, meta, para) and the electronic properties (electron-donating or electron-withdrawing) of substituents on the aniline ring of this compound derivatives play a critical role in determining their biological efficacy. The case of coumarin-linked 4-anilinomethyl-1,2,3-triazoles as carbonic anhydrase (CA) inhibitors provides a clear example of these principles. nih.govresearchgate.net

Analysis of the inhibitory activity of these triazole derivatives against the tumor-associated hCA IX isoform reveals distinct SAR trends. nih.gov

Position of Substituents: The presence of small, electron-withdrawing groups, particularly at the ortho-position of the aniline ring, was found to be favorable for hCA IX inhibition. For example, the 2-fluoro (ortho) and 2-fluoro-3-methyl (ortho, meta) substituted compounds (6f and 6e) were among the most potent inhibitors. nih.gov

Nature of Substituents: Halogens (F, Cl, Br, I) and small alkyl groups (methyl) were common among the active compounds. The electronic nature of the substituent influences how the molecule interacts with the amino acid residues in the active site of the enzyme.

Lipophilicity: In some classes of derivatives, lipophilicity (logP) is a key determinant of activity. For aniline derivatives containing a 1,2,3-triazole system, the position of substitution on the aniline ring significantly affects the lipophilicity. nih.gov Derivatives substituted at the para-position often show lower lipophilicity compared to ortho- and meta-isomers, which can be attributed to a more rigid molecular structure and reduced intramolecular interactions. nih.gov

For the hCA XIII isoform, the SAR was slightly different. Potent inhibitors included compounds with substituents at various positions on the aniline ring, such as the unsubstituted analog (6a), 2-chloro (6b), 3-methoxy (6j), and 4-bromo (6o). nih.gov This indicates that different isoforms of the same enzyme can have distinct structural requirements for optimal binding of an inhibitor.

The table below illustrates the impact of substituent changes on the aniline ring on the inhibitory potency against hCA IX.

| Compound | Substituent on Aniline Ring | Position | Electronic Nature | hCA IX Ki (nM) |

|---|---|---|---|---|

| 6e | 2-F, 3-Me | ortho, meta | Electron-withdrawing/donating | 36.3 |

| 6a | H | - | Neutral | 41.5 |

| 6f | 2-F | ortho | Electron-withdrawing | 48.2 |

| 6b | 2-Cl | ortho | Electron-withdrawing | 58.4 |

| 6j | 3-OMe | meta | Electron-donating | 101.5 |

| 6o | 4-Br | para | Electron-withdrawing | 125.7 |

These findings underscore that rational drug design for this class of compounds requires careful consideration of the interplay between substituent position, electronic character, and the specific topology of the target enzyme's active site. nih.gov

Applications in Catalysis

Ligand Design for Metal Complex Catalysis

The presence of both nitrogen and oxygen donor atoms allows 3-(Anilinomethyl)phenol to function as a versatile scaffold for designing sophisticated ligands. These ligands can be tailored for specific metal ions and catalytic reactions, primarily through direct chelation or by conversion into more complex structures like Schiff bases.

The this compound molecule is an effective bidentate N,O-donor ligand capable of forming stable chelate rings with a variety of transition metal ions. The deprotonated phenolate (B1203915) oxygen and the lone pair of electrons on the secondary amine nitrogen serve as the primary coordination sites. This chelation is fundamental to the design of catalysts, as it stabilizes the metal center and influences its electronic properties and reactivity.